molecular formula C14H19Cl2N3 B1471182 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1803592-92-8

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No. B1471182
CAS RN: 1803592-92-8
M. Wt: 300.2 g/mol
InChI Key: BJBCFKXOPUJUOW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It’s an impurity of Bilastine, a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .


Molecular Structure Analysis

The molecular formula of this compound is C14H19Cl2N3 . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of this compound is 314.26 .

Scientific Research Applications

Anticancer Applications

Imidazole derivatives have been studied for their potential as anticancer agents. They can act as inhibitors for various enzymes that are critical in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) .

Antimicrobial Potential

Imidazole compounds have shown antimicrobial potential against various bacteria, including Staphylococcus aureus and Escherichia coli. They are evaluated using methods like serial broth dilution with comparisons to standard antibiotics .

Antiviral Properties

Some imidazole derivatives exhibit antiviral properties against strains like HIV, HCV, HCMV, and HSV-1. The mechanism often involves inhibition of viral replication .

Synthesis and Design

Imidazole compounds are key components in functional molecules used in everyday applications. Advances in their synthesis allow for regiocontrolled production of substituted imidazoles .

Optical Properties

Imidazole derivatives are investigated for their nonlinear optical properties (NLO), which are significant for applications like organic light-emitting diodes (OLEDs) .

Future Directions

The future directions for “2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride” and similar compounds lie in their potential for the development of new drugs . Their broad range of chemical and biological properties make them an important synthon in drug development .

properties

IUPAC Name

2-(5-phenyl-1H-imidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2ClH/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12;;/h1-3,6-7,10,12,15H,4-5,8-9H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBCFKXOPUJUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
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2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
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2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 4
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 5
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 6
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

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